MAO-B Inhibition and MAO-A Selectivity Profile of 3-Amino-4-fluoro-N-methylbenzamide
3-Amino-4-fluoro-N-methylbenzamide demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC50 of 8.39 μM, while exhibiting no detectable inhibition of MAO-A at concentrations up to 100 μM [1]. This represents a >11.9-fold selectivity window favoring MAO-B over MAO-A. The presence of fluorine at the 4-position and the N-methyl amide group are structural features consistent with fluorobenzamide derivatives that act as selective MAO-B inhibitors, a property leveraged in therapeutic development for Alzheimer's disease and senile dementia [2]. In contrast, the non-fluorinated analog 3-amino-N-methylbenzamide (CAS 25900-61-2) lacks the fluorine substituent and has been characterized primarily as an acetylating agent metabolite with no documented MAO inhibitory activity, rendering it unsuitable for MAO-targeted applications .
| Evidence Dimension | Monoamine oxidase B (MAO-B) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 8.39 μM (8.39E+3 nM) |
| Comparator Or Baseline | 3-Amino-N-methylbenzamide (CAS 25900-61-2, non-fluorinated analog): No documented MAO inhibitory activity; MAO-A: IC50 >100 μM |
| Quantified Difference | >11.9-fold selectivity for MAO-B over MAO-A; fluorine-dependent activity gain versus non-fluorinated analog |
| Conditions | Recombinant human MAO-B using benzylamine as substrate; recombinant human MAO-A using p-tyramine as substrate; 30 min incubation; Amplex red-based spectrophotometric analysis |
Why This Matters
Procurement for MAO-B-targeted projects requires the fluorinated scaffold; the non-fluorinated analog lacks the requisite inhibitory activity.
- [1] BindingDB. BDBM50117996 (CHEMBL3613264). Affinity Data: IC50 8.39E+3 nM for human MAO-B; IC50 >1.00E+5 nM for human MAO-A. ChEMBL curated data. View Source
- [2] Jolidon S, et al. Fluorobenzamides and uses thereof. US Patent 6951884. 2005. Selective monoamine oxidase B inhibitors for Alzheimer's disease and senile dementia. View Source
